![molecular formula C12H20N2O8 B15162829 (2S)-2-[2-[[(1S)-1,2-dicarboxyethyl]-methylamino]ethyl-methylamino]butanedioic acid CAS No. 185305-23-1](/img/structure/B15162829.png)
(2S)-2-[2-[[(1S)-1,2-dicarboxyethyl]-methylamino]ethyl-methylamino]butanedioic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-[2-[[(1S)-1,2-dicarboxyethyl]-methylamino]ethyl-methylamino]butanedioic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple carboxylic acid groups and amino groups, making it a versatile molecule for various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[2-[[(1S)-1,2-dicarboxyethyl]-methylamino]ethyl-methylamino]butanedioic acid typically involves multiple steps, including the protection and deprotection of functional groups, as well as selective reactions to ensure the correct stereochemistry. One common method involves the use of diastereomerically selective cyclization reactions, which do not require a separate epimerization step .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors and continuous flow systems to ensure consistent production quality.
化学反応の分析
Types of Reactions
(2S)-2-[2-[[(1S)-1,2-dicarboxyethyl]-methylamino]ethyl-methylamino]butanedioic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups into alcohols or amines, depending on the reducing agent used.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions, forming new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
科学的研究の応用
(2S)-2-[2-[[(1S)-1,2-dicarboxyethyl]-methylamino]ethyl-methylamino]butanedioic acid has numerous applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biological processes and as a precursor for biologically active compounds.
Medicine: Investigated for its potential therapeutic effects and as a component in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (2S)-2-[2-[[(1S)-1,2-dicarboxyethyl]-methylamino]ethyl-methylamino]butanedioic acid involves its interaction with specific molecular targets and pathways. The compound’s multiple functional groups allow it to participate in various biochemical reactions, potentially affecting enzyme activity, signal transduction pathways, and cellular processes .
類似化合物との比較
Similar Compounds
Similar compounds include other amino acids and carboxylic acids with comparable structures, such as:
Glutamic acid: An amino acid with two carboxylic acid groups and one amino group.
Aspartic acid: Another amino acid with a similar structure but different stereochemistry.
Uniqueness
What sets (2S)-2-[2-[[(1S)-1,2-dicarboxyethyl]-methylamino]ethyl-methylamino]butanedioic acid apart is its unique combination of functional groups and stereochemistry, which allows it to participate in a broader range of chemical reactions and applications compared to its analogs .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable molecule for research and industrial applications.
特性
CAS番号 |
185305-23-1 |
|---|---|
分子式 |
C12H20N2O8 |
分子量 |
320.30 g/mol |
IUPAC名 |
(2S)-2-[2-[[(1S)-1,2-dicarboxyethyl]-methylamino]ethyl-methylamino]butanedioic acid |
InChI |
InChI=1S/C12H20N2O8/c1-13(7(11(19)20)5-9(15)16)3-4-14(2)8(12(21)22)6-10(17)18/h7-8H,3-6H2,1-2H3,(H,15,16)(H,17,18)(H,19,20)(H,21,22)/t7-,8-/m0/s1 |
InChIキー |
OPUFXOBPVWXMLX-YUMQZZPRSA-N |
異性体SMILES |
CN(CCN(C)[C@@H](CC(=O)O)C(=O)O)[C@@H](CC(=O)O)C(=O)O |
正規SMILES |
CN(CCN(C)C(CC(=O)O)C(=O)O)C(CC(=O)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


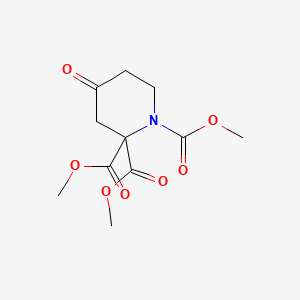
![2,4,5-Triphenyl-5H-indeno[1,2-B]pyridine](/img/structure/B15162752.png)
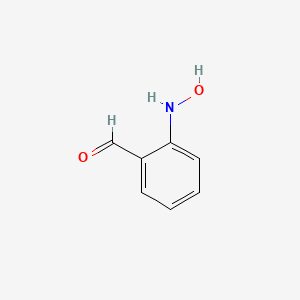
![3,4-Dipropyl-2,6,7-trioxa-1lambda~5~-phosphabicyclo[2.2.2]octane-1-thione](/img/structure/B15162767.png)

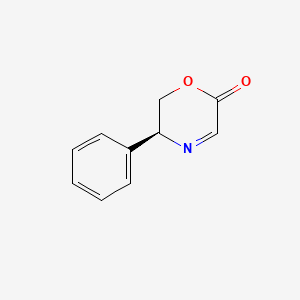
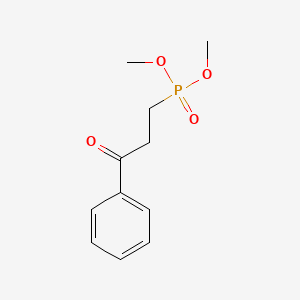
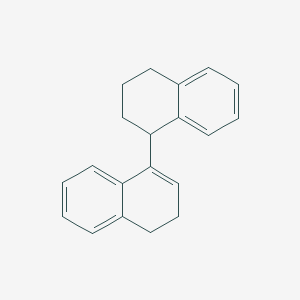
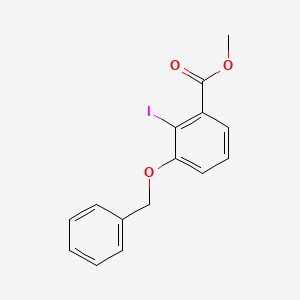
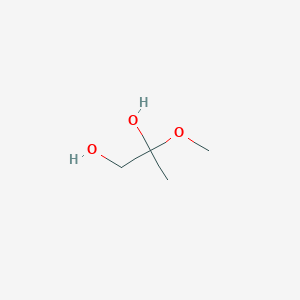

![2,8-diphenoxy-1,3,7,9-tetraza-2λ5,8λ5-diphosphatricyclo[7.3.0.03,7]dodecane 2,8-dioxide](/img/structure/B15162823.png)
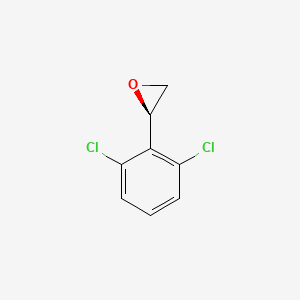
![6,7-Dimethoxy-9-(4-methoxyphenyl)naphtho[2,3-c]furan-1(3H)-one](/img/structure/B15162844.png)
